
Methyl 5-bromo-2-(dibromomethyl)benzoate
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Overview
Description
Methyl 5-bromo-2-(dibromomethyl)benzoate is an organic compound with the molecular formula C9H7Br3O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine atoms and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-(dibromomethyl)benzoate can be synthesized through the bromination of methyl 2-methylbenzoate. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent and dibenzoyl peroxide as a radical initiator in a solvent such as tetrachloromethane. The reaction is carried out under reflux conditions for about 15 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-2-(dibromomethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form methyl 5-bromo-2-methylbenzoate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Methyl 5-amino-2-(dibromomethyl)benzoate or methyl 5-thio-2-(dibromomethyl)benzoate.
Reduction: Methyl 5-bromo-2-methylbenzoate.
Oxidation: Methyl 5-bromo-2-carboxybenzoate.
Scientific Research Applications
Organic Synthesis
Methyl 5-bromo-2-(dibromomethyl)benzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine atoms can participate in various substitution reactions, making it a versatile building block for developing new compounds .
Table 1: Common Reactions Involving this compound
Reaction Type | Description |
---|---|
Substitution | Reacts with nucleophiles like amines and thiols |
Reduction | Can be reduced to less halogenated derivatives |
Oxidation | The ester group can be oxidized to carboxylic acids |
Biological Research
The compound is utilized in biological studies, particularly in enzyme inhibition assays and protein-ligand interaction investigations. Its ability to form stable complexes with biological macromolecules allows researchers to explore its potential as a pharmacological agent .
Case Study: Enzyme Inhibition
In a study examining the inhibition of specific enzymes, this compound demonstrated significant activity against certain targets, indicating its potential as a lead compound for drug development .
Industrial Applications
In the industrial sector, this compound is employed in the manufacture of specialty chemicals and materials such as polymers and resins. Its unique properties facilitate the production of high-performance materials used in coatings and adhesives .
Table 2: Industrial Uses of this compound
Application Area | Specific Use |
---|---|
Specialty Chemicals | Production of polymers and resins |
Coatings | Used in formulations for protective coatings |
Adhesives | Acts as a reactive component in adhesive formulations |
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-(dibromomethyl)benzoate involves its interaction with various molecular targets. The bromine atoms and the ester group play a crucial role in its reactivity. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of multiple bromine atoms enhances its reactivity and allows for selective transformations .
Comparison with Similar Compounds
- Methyl 2-bromo-5-methoxybenzoate
- Methyl 2-amino-5-bromobenzoate
- Methyl 5-bromo-2-methylbenzoate
Comparison: Methyl 5-bromo-2-(dibromomethyl)benzoate is unique due to the presence of two bromine atoms on the benzene ring and a dibromomethyl group. This structural feature imparts distinct reactivity compared to similar compounds. For example, methyl 2-bromo-5-methoxybenzoate has a methoxy group instead of a dibromomethyl group, which affects its chemical behavior and applications.
Biological Activity
Methyl 5-bromo-2-(dibromomethyl)benzoate is a halogenated aromatic compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological mechanisms, potential applications, and relevant research findings.
- Molecular Formula : C9H8Br3O2
- Molecular Weight : 327.97 g/mol
- CAS Number : 1265286-99-4
This compound features multiple bromine substituents, which enhance its reactivity and biological interactions.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit various enzymes, particularly those involved in phosphorylation processes. For instance, it can bind to ATP-binding sites of kinases, preventing the phosphorylation of target proteins, which is crucial for many cellular signaling pathways.
- Electrophilic Reactions : The presence of bromine atoms allows the compound to act as an electrophile in substitution reactions, facilitating interactions with nucleophiles such as amines and thiols.
- Gene Expression Modulation : This compound can influence gene expression by acting as a transcriptional regulator, impacting genes involved in cell cycle regulation and apoptosis.
In Vitro Studies
In laboratory settings, this compound has demonstrated significant effects on various cell lines:
- Cell Viability : Studies have shown that this compound can protect cells from apoptosis induced by toxic agents such as Aβ1-42 in SH-SY5Y cells. Compounds similar to this compound have been reported to increase cell viability significantly compared to control groups .
- Signaling Pathways : It modulates pathways such as MAPK/ERK, which are critical for cell proliferation and differentiation. Changes in these pathways can lead to altered cellular responses and metabolic activities.
Case Studies and Research Findings
Research has highlighted various applications of this compound:
- Drug Development : The compound is being investigated as a potential lead in drug development due to its ability to inhibit specific biological targets involved in disease processes. For example, it has been explored for its inhibitory effects on the NLRP3 inflammasome, a critical component in inflammatory diseases .
- Chemical Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules, showcasing its utility in medicinal chemistry .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of this compound compared to related compounds:
Compound Name | Enzyme Inhibition | Cell Viability Improvement | Mechanism of Action |
---|---|---|---|
This compound | Yes | Significant | Kinase inhibition, gene modulation |
Methyl 5-bromo-2-methylbenzoate | Moderate | Moderate | Electrophilic substitution |
Other brominated benzoates | Variable | Low | Varies by structure |
Safety and Toxicology
While this compound shows promising biological activity, it is also considered hazardous. Exposure can lead to burns and other adverse effects on the respiratory system, eyes, and skin. Proper safety measures should be taken when handling this compound in laboratory settings.
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for Methyl 5-bromo-2-(dibromomethyl)benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via bromination of methyl benzoate precursors using bromine or brominating agents like N-bromosuccinimide (NBS). Key steps include:
- Precursor Selection : Start with methyl 2-(dibromomethyl)benzoate and introduce bromine at the 5-position via electrophilic aromatic substitution under controlled temperature (0–5°C) .
- Solvent Choice : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for solubility and reactivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
- Data Table :
Parameter | Optimal Condition | Yield Range |
---|---|---|
Temperature | 0–5°C (bromination) | 65–75% |
Solvent | THF/DCM | N/A |
Purification | Column chromatography | >95% purity |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 4.5–5.0 ppm (dibromomethyl group) .
- ¹³C NMR : Carbonyl (C=O) signal at ~165–170 ppm; brominated carbons show deshielding .
- IR Spectroscopy : Strong C=O stretch at ~1720 cm⁻¹ and C-Br stretches at 550–650 cm⁻¹ .
- HR-MS : Molecular ion peak at m/z 365.8 (C₉H₆Br₃O₂⁺) confirms molecular weight .
Advanced Research Questions
Q. How does the dibromomethyl substituent influence electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing dibromomethyl group deactivates the benzene ring, directing electrophiles to the 5-position. This enhances stability but reduces reactivity in Suzuki-Miyaura couplings .
- Reaction Design : Use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in DMF at 80°C for optimal coupling with aryl boronic acids .
- Data Table :
Reaction Type | Catalyst | Base | Solvent | Yield |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 50–60% |
Buchwald-Hartwig | Pd(OAc)₂ | KOtBu | Toluene | <30% |
Q. What insights do crystallographic studies provide about supramolecular interactions in this compound?
- Methodological Answer :
- Crystal Packing : Weak intermolecular interactions (π-π stacking, C-Br⋯O) form centrosymmetric dimers, as observed in related brominated benzoates .
- Hydrogen Bonding : Absence of strong H-bond donors limits 3D network formation, favoring layered structures .
- Key Parameters :
- Space group: P2₁/n (monoclinic) .
- Bond angles: C-Br bond length ~1.9 Å, consistent with sp³ hybridization .
Q. How can researchers design biological activity assays for this compound?
- Methodological Answer :
- In Vitro Testing :
- Antimicrobial Assays : Use MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli .
- Anticancer Screening : MTT assay on HeLa or MCF-7 cell lines; IC₅₀ values correlate with bromine substitution .
- Mechanistic Studies : Molecular docking to assess interactions with enzymes (e.g., topoisomerase II) using AutoDock Vina .
Q. Contradictions and Considerations
- Synthetic Yields : reports 65–75% yields for bromination, while cross-coupling reactions () show lower yields due to steric hindrance from dibromomethyl .
- Biological Activity : Bromine enhances bioactivity in some contexts () but may reduce solubility, complicating in vivo studies .
Properties
IUPAC Name |
methyl 5-bromo-2-(dibromomethyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br3O2/c1-14-9(13)7-4-5(10)2-3-6(7)8(11)12/h2-4,8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBQOKFPSDJLQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)C(Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.86 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.